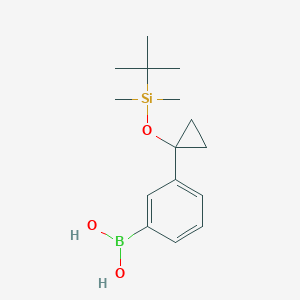
(3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a tert-butyldimethylsilyl (TBDMS) ether. The combination of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the formation of the cyclopropyl ring through a cyclopropanation reaction, followed by the introduction of the TBDMS ether group. The final step involves the formation of the boronic acid group via a borylation reaction. The reaction conditions often include the use of transition metal catalysts, such as palladium or nickel, and specific ligands to facilitate the borylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid has several scientific research applications, including:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications due to their unique interactions with biological targets.
Medicine: Research into boronic acid derivatives has shown promise in the treatment of diseases such as cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and catalysts, due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of (3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine): This compound features a tert-butyl group and a pyrazole ring, similar to the tert-butyldimethylsilyl and cyclopropyl groups in (3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound contains a tert-butyl group and a piperidine ring, which can be compared to the tert-butyldimethylsilyl and cyclopropyl groups in the boronic acid compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and stability. The presence of the boronic acid group allows for versatile chemical transformations, while the cyclopropyl and TBDMS ether groups provide steric hindrance and protection, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
1446509-67-6 |
|---|---|
Molekularformel |
C15H25BO3Si |
Molekulargewicht |
292.26 g/mol |
IUPAC-Name |
[3-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H25BO3Si/c1-14(2,3)20(4,5)19-15(9-10-15)12-7-6-8-13(11-12)16(17)18/h6-8,11,17-18H,9-10H2,1-5H3 |
InChI-Schlüssel |
SADOYFYIQUMJDB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2(CC2)O[Si](C)(C)C(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


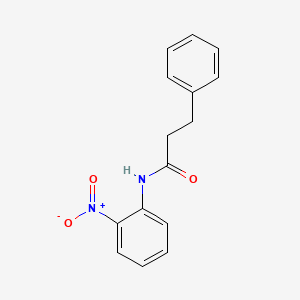


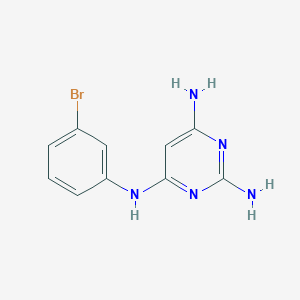

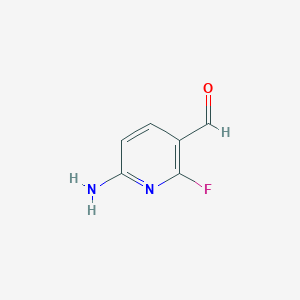
![[4-(Piperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B13982730.png)
![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)
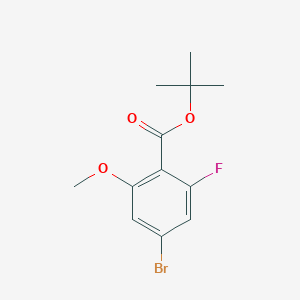

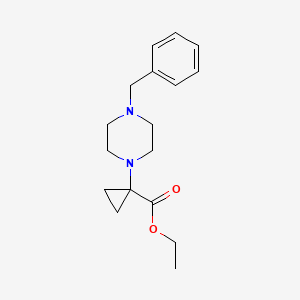
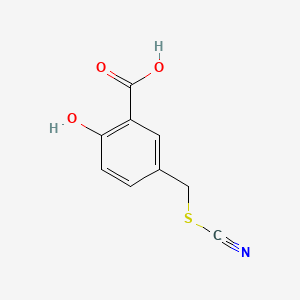
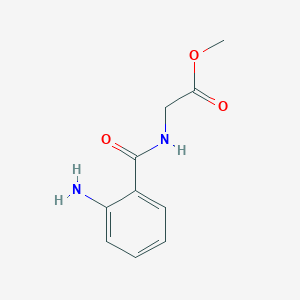
![4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13982766.png)
